Acetamide, 2-(phosphonooxy)-
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Overview
Description
Acetamide, 2-(phosphonooxy)-: is an organic compound with the molecular formula C2H6NO5P It is a derivative of acetamide where a phosphonooxy group is attached to the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(phosphonooxy)- typically involves the reaction of acetamide with phosphorus oxychloride, followed by hydrolysis of the resulting intermediate. The reaction steps are as follows:
- Acetamide reacts with phosphorus oxychloride to form an intermediate.
- The intermediate is then hydrolyzed to yield Acetamide, 2-(phosphonooxy)-.
- The product is isolated by filtration and washed with water.
Industrial Production Methods: While specific industrial production methods for Acetamide, 2-(phosphonooxy)- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Acetamide, 2-(phosphonooxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can participate in substitution reactions where the phosphonooxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce simpler amides.
Scientific Research Applications
Acetamide, 2-(phosphonooxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: This compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-(phosphonooxy)- involves its interaction with specific molecular targets. It acts on a receptor that is a ligand-gated ion channel, mediating fast excitatory neurotransmission in the central nervous system. When a ligand binds to the receptor, it causes the opening of the ion channel, allowing the influx of sodium ions and the depolarization of the postsynaptic membrane.
Comparison with Similar Compounds
Acetamide (Ethanamide): A simpler amide with the formula CH3CONH2.
N,N-Dimethylacetamide (DMA): A widely used solvent with the formula C4H9NO.
Phosphonoacetic Acid: Contains a phosphono group attached to an acetic acid structure.
Uniqueness: Acetamide, 2-(phosphonooxy)- is unique due to the presence of both an amide and a phosphonooxy group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
(2-amino-2-oxoethyl) dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6NO5P/c3-2(4)1-8-9(5,6)7/h1H2,(H2,3,4)(H2,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBQSXPJDHYYNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NO5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984041 |
Source
|
Record name | 2-(Phosphonooxy)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30984041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65424-62-6 |
Source
|
Record name | Phosphoglycollamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065424626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Phosphonooxy)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30984041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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